molecular formula C17H25N3O2S B13410899 Almotriptan-d6

Almotriptan-d6

Cat. No.: B13410899
M. Wt: 341.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-WFGJKAKNSA-N
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Description

Almotriptan-d6 is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound is chemically similar to Almotriptan but contains six deuterium atoms, which can be used as an internal standard in pharmacokinetic studies due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almotriptan-d6 involves the incorporation of deuterium atoms into the Almotriptan molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize the incorporation of deuterium.

    Purification: Employing techniques like chromatography to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Almotriptan-d6 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Almotriptan-d6 has several scientific research applications, including:

Mechanism of Action

Almotriptan-d6, like Almotriptan, exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels, reducing blood flow and alleviating migraine symptoms . The molecular targets include the serotonin receptors, and the pathways involved are related to the modulation of neurotransmitter release and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment with a similar mechanism of action.

    Rizatriptan: A triptan with a faster onset of action compared to Almotriptan.

    Zolmitriptan: Known for its efficacy in treating migraines with aura.

Uniqueness of Almotriptan-d6

This compound is unique due to its deuterium atoms, which provide stability and make it an ideal internal standard for pharmacokinetic studies. This distinguishes it from other triptans that do not have deuterated forms.

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3/i1D3,2D3

InChI Key

WKEMJKQOLOHJLZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Origin of Product

United States

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